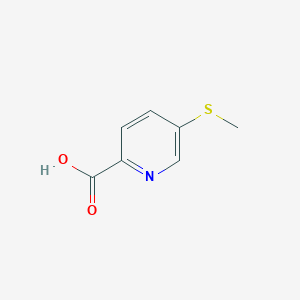

5-(Methylthio)picolinic acid

Description

5-(Methylthio)picolinic acid is a derivative of picolinic acid, a pyridine-based compound with a carboxylic acid group at the 2-position. The methylthio (-SCH₃) substituent at the 5-position introduces unique electronic and steric properties, influencing its solubility, reactivity, and biological activity. Thioether groups like methylthio are moderately electron-donating and enhance lipophilicity, which can improve membrane permeability and bioavailability compared to oxygen-containing analogs .

Properties

IUPAC Name |

5-methylsulfanylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-11-5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFICHWXHLUMNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501275976 | |

| Record name | 5-(Methylthio)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74470-29-4 | |

| Record name | 5-(Methylthio)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74470-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methylthio)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)picolinic acid typically involves the introduction of a methylthio group to the picolinic acid structure. One common method is the nucleophilic substitution reaction where a suitable methylthio precursor reacts with picolinic acid under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of 5-(Methylthio)picolinic acid may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)picolinic acid undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methylthio group to a thiol group.

Substitution: The compound can participate in substitution reactions where the methylthio group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective and efficient reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-(Methylthio)picolinic acid can yield 5-(Methylsulfinyl)picolinic acid or 5-(Methylsulfonyl)picolinic acid .

Scientific Research Applications

5-(Methylthio)picolinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 5-(Methylthio)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-(Methylthio)picolinic acid with key analogs, highlighting substituent effects:

Key Findings from Comparative Studies

- Antibacterial Activity: Bulky aryl substituents, as in qy17, enhance antibacterial potency against Staphylococcus haemolyticus compared to tert-butyl analogs (qy20) .

- Solubility and Stability : Hydrophilic groups (e.g., -CH₂OH in 5-(Hydroxymethyl)picolinic acid) increase water solubility but may reduce membrane permeability. Conversely, methylthio and trifluoromethoxy groups balance lipophilicity and stability .

- Synthetic Utility : Fluorinated derivatives (e.g., 5-(difluoromethoxy)-3-methylpicolinic acid) are prized for their stability in harsh reaction conditions, whereas methylthio analogs may offer nucleophilic reactivity for functionalization .

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃O) increase the carboxylic acid’s acidity, influencing metal chelation and reactivity. Methylthio’s electron-donating nature may moderate this effect .

Mechanistic and Functional Insights

- Metal Chelation: Picolinic acid derivatives are known to chelate divalent metals (e.g., Zn²⁺, Fe²⁺). The methylthio group’s sulfur atom could participate in additional coordination, enhancing chelation efficacy compared to purely alkyl or aryl substituents .

- Antibacterial Mechanisms : qy17 disrupts biofilm formation in S. haemolyticus, suggesting that substituent bulk and lipophilicity are critical for penetrating bacterial membranes. Methylthio’s intermediate lipophilicity may offer similar advantages .

- Metabolic Stability : Trifluoromethoxy and difluoromethoxy groups resist oxidative degradation, whereas methylthio may undergo oxidation to sulfoxide or sulfone metabolites, altering activity .

Biological Activity

5-(Methylthio)picolinic acid (5-MTPA) is a derivative of picolinic acid, a compound that has garnered attention for its biological activities, particularly in neuroprotection, immunomodulation, and potential therapeutic effects in various diseases. This article reviews the current understanding of 5-MTPA’s biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

5-MTPA is characterized by the presence of a methylthio group attached to the pyridine ring of picolinic acid. This modification enhances its biological properties compared to its parent compound.

Neuroprotective Effects

Research indicates that 5-MTPA exhibits neuroprotective properties. It has been shown to modulate neurotransmitter systems, particularly serotonin receptors. A study demonstrated that 5-MTPA acts as an allosteric modulator for the 5-HT2C receptor without intrinsic agonist activity, enhancing calcium release in response to serotonin . This modulation suggests potential applications in treating mood disorders and neurodegenerative diseases.

Immunomodulatory Effects

5-MTPA influences immune responses by modulating cytokine production. In vitro studies have shown that it can enhance the expression of pro-inflammatory cytokines such as MIP-1α and MIP-1β at specific concentrations (4000 μM) and increase interferon-gamma-mediated nitric oxide production . This indicates its potential role in both enhancing and regulating immune responses.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have reported that 5-MTPA exhibits activity against various pathogens, including bacteria and viruses. For instance, it has shown effectiveness against HIV-infected cells at concentrations ranging from 1500 to 3000 μM .

Case Studies

Pharmacological Mechanisms

The biological activities of 5-MTPA can be attributed to several mechanisms:

- Receptor Modulation : Its interaction with serotonin receptors leads to enhanced signaling pathways associated with mood regulation.

- Cytokine Regulation : By influencing cytokine production, it may help modulate inflammatory responses.

- Direct Antimicrobial Action : The structural features of 5-MTPA likely contribute to its ability to disrupt microbial cell functions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.